aragusterol A

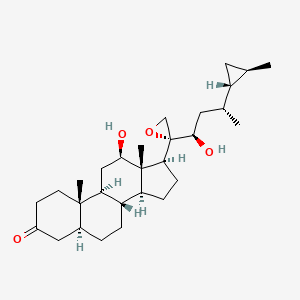

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H46O4 |

|---|---|

Molekulargewicht |

458.7 g/mol |

IUPAC-Name |

(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1R,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O4/c1-16-11-21(16)17(2)12-26(32)29(15-33-29)24-8-7-22-20-6-5-18-13-19(30)9-10-27(18,3)23(20)14-25(31)28(22,24)4/h16-18,20-26,31-32H,5-15H2,1-4H3/t16-,17-,18+,20+,21-,22+,23+,24+,25-,26-,27+,28+,29+/m1/s1 |

InChI-Schlüssel |

YCRWRXLGZMMTJD-AHCXHDEUSA-N |

Isomerische SMILES |

C[C@@H]1C[C@H]1[C@H](C)C[C@H]([C@]2(CO2)[C@H]3CC[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)O)C)O |

Kanonische SMILES |

CC1CC1C(C)CC(C2(CO2)C3CCC4C3(C(CC5C4CCC6C5(CCC(=O)C6)C)O)C)O |

Synonyme |

aragusterol A |

Herkunft des Produkts |

United States |

Aragusterol A: Mechanism of G1 Cell Cycle Arrest and Experimental Characterization

Executive Summary

Aragusterol A, a potent polyhydroxylated marine steroid isolated from the sponge Xestospongia sp., represents a significant class of cytostatic agents. Unlike varying cytotoxic compounds that induce indiscriminate necrosis, Aragusterol A is characterized by its ability to induce a specific cell cycle arrest at the G1 phase, preventing the G1-to-S transition in cancer cell lines (e.g., KB, L1210). This guide details the physicochemical properties of Aragusterol A, delineates the molecular signaling pathways governing its G1 arrest mechanism, and provides validated experimental protocols for researchers to verify its activity and efficacy in drug development pipelines.

Introduction: Origin and Chemical Identity

Aragusterol A belongs to a unique family of 26,27-cyclosterols. Its structural complexity—featuring a cyclopropane ring on the side chain and multiple hydroxyl groups—distinguishes it from typical mammalian steroids, contributing to its distinct biological profile.

-

Source: Marine sponge Xestospongia sp.[1] (Okinawa, Japan).

-

Chemical Classification: Polyhydroxylated 26,27-cyclosterol.

-

Key Biological Activity: Potent antitumor cytotoxicity with a specific cytostatic mode of action (G1 Arrest).

-

Therapeutic Potential: High potency against solid tumor cell lines (IC50 typically in the low

g/mL or nM range), making it a scaffold for synthetic analogs (e.g., 5-epiaragusterol A).

Mechanistic Profile: The G1 Checkpoint

To understand how Aragusterol A functions, one must analyze the G1 restriction point (R-point). The G1 phase is the critical decision-making window where a cell commits to division or enters quiescence (G0).

Molecular Targets and Pathway

The transition from G1 to S phase is driven by Cyclin-Dependent Kinases (CDK4/6) complexed with Cyclin D. This complex phosphorylates the Retinoblastoma protein (Rb). Hyperphosphorylated Rb releases the E2F transcription factor, which then activates genes required for DNA synthesis (S phase).

Mechanism of Action: Aragusterol A treatment leads to an accumulation of cells in the G1 phase. While the exact direct binding target (e.g., a specific nuclear receptor or enzyme) remains the subject of structural biology research, the phenotypic outcome is a blockade of the CDK/Rb axis. This is often mediated by:

-

Downregulation of Cyclin D1/CDK4: Reducing the kinase activity required to phosphorylate Rb.

-

Upregulation of CKIs (p21, p27): Cyclin-dependent kinase inhibitors that physically bind to and inactivate CDK-cyclin complexes.

-

Hypophosphorylation of Rb: resulting in the sequestration of E2F and failure to enter S phase.

Visualization of the Signaling Pathway

The following diagram illustrates the G1 checkpoint and the points of inhibition relevant to cytostatic steroids like Aragusterol A.

Caption: Schematic of the G1 restriction point. Aragusterol A prevents S-phase entry by modulating CDK activity or stabilizing inhibitors.

Experimental Protocols for Validation

To scientifically validate the G1 arrest effect of Aragusterol A, researchers must employ a multi-parametric approach. The following protocols are designed to be self-validating.

Flow Cytometry: Cell Cycle Analysis (PI Staining)

This is the "Gold Standard" for quantifying the percentage of cells in G0/G1, S, and G2/M phases.

Materials:

-

Target Cells (e.g., KB, HeLa, or L1210).

-

Aragusterol A (dissolved in DMSO).

-

Propidium Iodide (PI) Staining Solution (50

g/mL PI + 100 -

70% Ethanol (ice-cold).

Protocol:

-

Seeding: Plate

cells in 6-well plates; incubate for 24h. -

Treatment: Treat cells with Aragusterol A at varying concentrations (e.g.,

, -

Harvesting: Trypsinize cells, wash with PBS, and pellet (1500 rpm, 5 min).

-

Fixation (Critical Step): Resuspend pellet in 300

L PBS. Slowly add 700 -

Staining: Wash cells with PBS to remove ethanol. Resuspend in 500

L PI Staining Solution. Incubate 30 min at 37°C in the dark. -

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events. Use a doublet discrimination gating strategy (FSC-A vs. FSC-H).

Western Blotting: Molecular Marker Verification

Confirm the phenotypic arrest by observing the status of G1 regulatory proteins.

Target Proteins:

-

Cyclin D1: Should decrease if arrest is upstream.

-

p21 / p27: Should increase if arrest is mediated by CKIs.

-

Rb: Check for hypophosphorylation (faster migration band) vs. hyperphosphorylation (slower band).

Workflow Visualization:

Caption: Experimental workflow for validating Aragusterol A induced G1 arrest.

Quantitative Data Presentation

When reporting results for Aragusterol A, data should be structured to allow direct comparison between dosage and cell cycle distribution.

Table 1: Expected Cell Cycle Distribution (Hypothetical Data for Validation)

| Treatment Group | Concentration ( | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Interpretation |

| Control (DMSO) | 0 | ~45-55% | ~30-35% | ~15-20% | Normal asynchronous growth |

| Aragusterol A | 0.1 (Low) | ~60% | ~25% | ~15% | Mild G1 accumulation |

| Aragusterol A | 1.0 (Mid) | ~75-85% | < 10% | < 10% | Significant G1 Arrest |

| Aragusterol A | 10.0 (High) | > 85% | < 5% | < 5% | Complete Block / Potential Apoptosis |

Note: IC50 values for Aragusterol A and related analogs (e.g., Aragusterol C) against KB cells are typically reported in the range of 0.04 - 1.5

Discussion and Implications

The ability of Aragusterol A to induce G1 arrest distinguishes it from tubulin-binding agents (like Taxol) which cause M-phase arrest. This mechanism is particularly valuable in oncology for:

-

Synchronization: Synchronizing tumor cells in G1 to sensitize them to S-phase specific agents (e.g., antimetabolites) in combination therapies.

-

Differentiation: G1 arrest is often a prerequisite for inducing differentiation in anaplastic tumor cells.

-

Synthetic Chemistry: The unique side chain of Aragusterol A serves as a scaffold for "Nuclear Analogues," where modifications can tune the potency and metabolic stability of the drug.

Researchers should note that while G1 arrest is the primary cytostatic effect, prolonged arrest often triggers the intrinsic apoptotic pathway. Therefore, viability assays (MTT/CCK-8) should be performed in parallel with cell cycle analysis to distinguish between cytostasis and cytotoxicity.

References

-

Iguchi, K., et al. (1993). "Aragusterol A: a potent antitumor marine steroid from the Okinawan sponge of the genus, Xestospongia." Tetrahedron Letters, 34(39), 6277-6280.

-

Kobayashi, H., et al. (1994). "Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity."[1] Experientia, 50, 134–136.[1]

-

Mitome, H., et al. (2003).[2] "Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A." Chemical and Pharmaceutical Bulletin, 51(6), 640-645.[2]

-

Miyaoka, H., et al. (1997). "Synthesis and absolute configuration of aragusterol A, a potent antitumor marine steroid." Tetrahedron, 53(15), 5403-5412.

-

PubChem. (n.d.). "Aragusterol A | C29H46O4." National Library of Medicine. [3]

Sources

- 1. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aragusterol A | C29H46O4 | CID 10950581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Profiling of Aragusterol A via MTT Assay

Abstract & Introduction

Aragusterol A, a potent marine-derived steroid isolated from the sponge Xestospongia sp., exhibits significant antitumor activity, particularly against KB (nasopharyngeal carcinoma) and HeLa (cervical cancer) cell lines. Unlike standard chemotherapeutics, the lipophilic nature of marine steroids presents unique challenges in in vitro screening, specifically regarding solubility and solvent interference.

This Application Note provides a rigorous, field-validated protocol for determining the cytotoxicity of Aragusterol A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. By focusing on the metabolic reduction of tetrazolium salts, this guide connects the antiproliferative mechanism of Aragusterol A to quantitative optical density (OD) readouts, ensuring precise IC

Scientific Principle & Mechanism[1][2][3][4][5]

The Biological Rationale

The MTT assay does not measure cell death directly; it measures metabolic activity.[1] Viable cells with active mitochondria reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes .[2][3][1]

Aragusterol A functions by inhibiting nucleic acid synthesis and cell proliferation. As the compound disrupts the cell cycle or induces apoptosis, mitochondrial activity declines. Consequently, the quantity of formazan produced is directly proportional to the viable cell number, allowing for the construction of a dose-response curve.

Mechanistic Pathway

The following diagram illustrates the causality between Aragusterol A exposure and the colorimetric signal detected by the spectrophotometer.

Figure 1: Mechanistic flow from Aragusterol A exposure to colorimetric detection.[3][1][4] Note that drug efficacy results in reduced signal.

Materials & Reagents

Reagent Preparation

-

Aragusterol A Stock: Dissolve lyophilized Aragusterol A in 100% DMSO to create a 10 mM stock. Note: Marine steroids are highly lipophilic; ensure complete dissolution by vortexing.

-

MTT Solution: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm) and store at 4°C in the dark.

-

Solubilization Buffer: 100% DMSO (Molecular Biology Grade).

-

Cell Lines: HeLa or KB cells (ATCC).

Critical Equipment

-

Microplate Reader (Absorbance at 570 nm; Reference at 630 nm).[4]

-

Inverted Phase-Contrast Microscope.

-

Multichannel Pipettes.

Experimental Protocol

Phase 1: Cell Seeding (Day 0)

Objective: Establish a monolayer in the log-growth phase.

-

Harvest Cells: Trypsinize adherent cells (HeLa/KB) and resuspend in complete media (RPMI-1640 or DMEM + 10% FBS).

-

Count: Determine cell viability using Trypan Blue exclusion. Viability must be >95%.

-

Seed: Dispense 100 µL/well into a 96-well flat-bottom plate.

-

Optimal Density: 3,000–5,000 cells/well (for 72h assays) to prevent contact inhibition in control wells.

-

-

Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS instead of cells to minimize evaporation artifacts.

-

Incubation: 24 hours at 37°C, 5% CO

to allow attachment.

Phase 2: Compound Treatment (Day 1)

Objective: Expose cells to Aragusterol A while maintaining solvent consistency.

-

Serial Dilution: Prepare a 2-fold or 10-fold serial dilution of Aragusterol A in culture medium.

-

Range: 0.01 µM to 100 µM (Initial screen).

-

Solvent Control: Ensure the final DMSO concentration is < 0.5% (v/v) in all wells. Higher DMSO levels are cytotoxic and will skew results.

-

-

Treatment: Aspirate old media carefully. Add 100 µL of drug-containing media to triplicate wells.

-

Controls:

-

Negative Control: Cells + Media + DMSO (vehicle).[5]

-

Positive Control: Cells + Standard Cytotoxic Agent (e.g., Doxorubicin).

-

Blank: Media + DMSO (No cells).

-

Phase 3: MTT Assay & Detection (Day 4)

Objective: Quantify viable cells.[1][4][5]

-

Incubation: Incubate treated plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT stock (5 mg/mL) directly to each well (Final conc: 0.8 mg/mL).

-

Metabolism: Incubate for 3–4 hours at 37°C.

-

Solubilization:

-

Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.[2]

-

Add 150 µL DMSO to each well.

-

Shake plate on an orbital shaker for 15 minutes at room temperature to dissolve crystals.

-

-

Read: Measure absorbance at 570 nm . Subtract background absorbance at 630 nm .

Workflow Visualization

Figure 2: Step-by-step experimental timeline for the Aragusterol A MTT assay.

Data Analysis & Interpretation

Calculation of Cell Viability

Convert raw OD values into percentage viability using the following formula:

IC50 Determination

Plot the Log[Concentration] (x-axis) vs. % Viability (y-axis).[7] Fit the data using a non-linear regression (sigmoidal dose-response) curve.

| Parameter | Interpretation |

| IC | The concentration required to inhibit cell growth by 50%.[7][8][9] |

| R | Indicates the goodness of fit. Values >0.95 are acceptable. |

| Hill Slope | Indicates the steepness of the response. A steep slope suggests a narrow therapeutic window. |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Microbial contamination or protein precipitation. | Use sterile technique; filter media.[4] Ensure Aragusterol A is fully soluble. |

| Low Signal in Controls | Low cell density or short incubation. | Increase seeding density to 5,000 cells/well or extend MTT incubation to 4h. |

| Precipitation in Wells | Drug insolubility at high concentrations. | Aragusterol A is lipophilic. Verify solubility in media. Do not exceed solubility limit (check optically). |

| High Variance | Pipetting error or evaporation. | Use reverse pipetting. Fill edge wells with PBS. |

References

-

Iguchi, K., et al. (1994). Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity.[10] Experientia.

-

Mosmann, T. (1983).[3][1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

-

Swantara, M. D., et al. (2019).[9] Anticancer activities of toxic isolate of Xestospongia testudinaria sponge. Veterinary World.[9]

-

Abcam. (n.d.). MTT assay protocol. Abcam Protocols.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. explorationpub.com [explorationpub.com]

- 8. Anticancer activities of toxic isolate of Xestospongia testudinaria sponge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veterinaryworld.org [veterinaryworld.org]

- 10. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

cell cycle analysis of aragusterol A treated cells using flow cytometry

Application Note: Cell Cycle Profiling and Apoptosis Detection in Aragusterol A-Treated Cells

Abstract

Aragusterol A, a potent marine-derived steroid isolated from the sponge Xestospongia sp., exhibits significant antitumor activity against various cancer cell lines (e.g., KB, HeLa, L1210). While its cytotoxicity is well-documented, elucidating the precise mechanism of antiproliferative action—specifically whether it induces cell cycle arrest (G1 vs. G2/M) or direct apoptosis—requires rigorous flow cytometric analysis. This application note provides a validated, high-resolution protocol for analyzing the cell cycle distribution of Aragusterol A-treated cells using Propidium Iodide (PI) staining, complemented by Annexin V apoptosis verification.

Introduction & Mechanistic Context

Understanding the pharmacodynamics of Aragusterol A requires distinguishing between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis). Marine steroids often target DNA polymerases or microtubule dynamics, leading to distinct accumulation points in the cell cycle.

-

G1/S Block: Indicates inhibition of DNA replication machinery (e.g., DNA Pol

). -

G2/M Block: Suggests disruption of tubulin polymerization or centrosome separation.

-

Sub-G1 Population: Indicates DNA fragmentation characteristic of apoptosis.

The following pathway diagram outlines the investigative logic used to determine the drug's mode of action.

Figure 1: Logical pathway for interpreting Aragusterol A effects. The drug triggers a checkpoint arrest (G1 or G2) which, if unresolved, leads to apoptosis (Sub-G1).

Materials & Reagents

To ensure reproducibility, use the following validated reagents:

| Reagent | Specification | Purpose |

| Aragusterol A | >98% Purity (HPLC) | Test compound (dissolved in DMSO). |

| Propidium Iodide (PI) | 50 µg/mL in PBS | Stoichiometric DNA stain. |

| RNase A | 100 µg/mL (DNase-free) | Degrades RNA to prevent false PI signal. |

| Ethanol | 70% (ice-cold) | Fixative; permeabilizes membrane for PI entry. |

| PBS | Ca2+/Mg2+ free | Wash buffer. |

| Annexin V Binding Buffer | HEPES-based + CaCl2 | Required for Annexin V binding (optional confirmation step). |

Experimental Workflow

The success of cell cycle analysis hinges on single-cell suspension quality and precise fixation. Clumping is the primary cause of data artifacts.

Figure 2: Step-by-step workflow. Step 3 (Fixation) is the critical control point for data quality.

Detailed Protocols

Protocol A: Cell Harvest & Fixation (Critical Step)

Rationale: Ethanol fixation dehydrates the cell and permeabilizes the membrane, allowing PI to enter. It must be done slowly to prevent cells from sticking together.

-

Seed Cells: Plate cancer cells (e.g., HeLa or KB) at

cells/well in 6-well plates. Allow attachment for 24h. -

Treatment: Treat with Aragusterol A at IC50 and 2x IC50 concentrations. Include a DMSO Vehicle Control (mandatory). Incubate for 24h.

-

Harvest:

-

Collect the culture media (contains detached/apoptotic cells) into a 15mL tube.

-

Wash adherent cells with PBS; add to the same tube.

-

Trypsinize adherent cells; neutralize and add to the tube.

-

Note: Losing the floating cells will artificially lower your Sub-G1 (apoptosis) count.

-

-

Wash: Centrifuge at 300 x g for 5 min. Wash pellet once with ice-cold PBS.

-

Fixation:

-

Resuspend the pellet in 300 µL of PBS.

-

Crucial: While vortexing the tube gently at low speed, add 700 µL of ice-cold 100% ethanol dropwise. Final concentration is ~70%.

-

Incubate at -20°C for at least 2 hours (overnight is preferred).

-

Protocol B: Staining & Acquisition

Rationale: RNase is essential because PI stains both DNA and RNA. Without RNase, the G1 peak will be broad and inaccurate.

-

Wash: Centrifuge fixed cells at 500 x g for 5 min (higher speed needed for fixed cells). Decant ethanol carefully.[1]

-

Rehydration: Wash twice with 2 mL PBS to remove all traces of ethanol.

-

Staining: Resuspend pellet in 500 µL of PI/RNase Staining Solution :

-

PBS + 50 µg/mL PI + 100 µg/mL RNase A.[2]

-

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto, Beckman CytoFLEX) using the Linear scale on the FL2 (PE) or FL3 channel (depending on filter configuration).

Data Analysis & Interpretation

Gating Strategy

-

FSC vs. SSC: Gate on the main cell population to exclude debris (very small events).

-

Doublet Discrimination (Vital): Plot FL2-Width vs. FL2-Area (or Peak vs. Area).

-

Single cells fall on a diagonal.

-

Doublets (two G1 cells stuck together) mimic G2/M cells (4N DNA) and must be gated out to avoid false G2 arrest readings.

-

-

Histogram: Plot FL2-Area (DNA Content) on a Linear Scale.

Expected Results Table

| Cell Cycle Phase | DNA Content | Control Profile | Aragusterol A Effect (Hypothetical) | Interpretation |

| Sub-G1 | < 2N | < 2% | High (>20%) | Indicates Apoptosis/DNA fragmentation. |

| G0/G1 | 2N | ~50-60% | Variable | If increased: G1 Arrest . |

| S Phase | 2N - 4N | ~20-30% | Decreased | Blockage at G1/S transition. |

| G2/M | 4N | ~10-20% | Variable | If increased: G2/M Arrest (Centrosome/Tubulin effect). |

Note: If Aragusterol A acts similarly to other marine steroids like glaucasterol, expect a potential accumulation in G1 or a massive increase in Sub-G1 due to cytotoxicity.

Troubleshooting Guide

-

Broad CV (Coefficient of Variation) on G1 Peak:

-

Cause: Poor fixation (clumping) or old PI.

-

Solution: Vortex specifically during ethanol addition. Ensure RNase is fresh.

-

-

High Debris / Background:

-

Cause: Excessive cell death (late apoptosis).

-

Solution: Reduce drug incubation time (e.g., check at 12h instead of 24h) to catch the arrest before the cells die.

-

-

No G2/M Peak Visible:

-

Cause: Linearity issues on the cytometer.

-

Solution: Adjust voltage so the G1 peak is at 50k (on a 250k scale) or 200 (on a 1000 scale). The G2 peak must fall at exactly 2x the G1 position.

-

References

-

Iguchi, K. et al. (1994).[3] Aragusterols, Novel Antitumor Marine Steroids Isolated from the Sponge Xestospongia sp.[3] Chemical and Pharmaceutical Bulletin.

-

Shimura, H. et al. (1994).[3][4] Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity.[3] Experientia.

-

Abcam. Cell cycle analysis with flow cytometry and propidium iodide protocol.

-

Darzynkiewicz, Z. et al. (2017). Cytometry of Cell Cycle and Apoptosis. Cytometry Part A.

Sources

- 1. protocols.io [protocols.io]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-tumor Activity of New Steroidal Nuclear Analogues of Aragusterol A [jstage.jst.go.jp]

Application Notes and Protocols: Establishing a Patient-Derived Xenograft (PDX) Model for Preclinical Evaluation of Aragusterol A

Introduction: Bridging the Translational Gap in Oncology with Patient-Derived Xenografts

The journey of a promising anti-cancer compound from laboratory discovery to clinical application is fraught with challenges, with a significant number of candidates failing in late-stage trials due to a lack of efficacy. A primary contributor to this high attrition rate is the reliance on traditional preclinical models, such as immortalized cancer cell line-derived xenografts (CDXs), which often fail to recapitulate the complex biology of human tumors.[1][2] Patient-Derived Xenograft (PDX) models have emerged as a superior preclinical platform that more faithfully maintains the key characteristics of a patient's tumor, including its unique genetic and phenotypic heterogeneity, tumor architecture, and tumor-stroma interactions.[2][3][4][5] This high fidelity to the original patient tumor translates into a more predictive in vivo model for evaluating the efficacy of novel therapeutic agents.[3][6]

Aragusterol A, a marine-derived steroid, has demonstrated potent in vitro and in vivo anti-tumor activities, making it a compelling candidate for further preclinical development.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and utilizing a PDX model to investigate the therapeutic potential of aragusterol A. We will detail the critical steps from patient tissue acquisition to in vivo efficacy studies, emphasizing the scientific rationale behind each procedural choice to ensure the generation of robust and translatable data.

The Scientific Imperative for PDX Models in Aragusterol A Research

Conventional CDX models, while useful for initial high-throughput screening, are derived from homogenous cell populations that have been adapted to grow on plastic, leading to genetic drift and a loss of the heterogeneity observed in patient tumors.[3] PDX models, in contrast, are established by directly implanting fresh patient tumor tissue into immunodeficient mice, thereby preserving the original tumor's complex architecture and cellular diversity.[1][3][4] This is particularly crucial for studying natural products like aragusterol A, whose therapeutic efficacy may depend on interactions within the tumor microenvironment that are absent in CDX models. The use of PDX models allows for a more accurate assessment of a drug's activity in a system that mirrors the clinical setting.[2][5]

Experimental Workflow: From Patient to Preclinical Data

The successful establishment and utilization of a PDX model for aragusterol A studies involves a multi-step, coordinated process. The following diagram outlines the key phases of this workflow.

Figure 1: A schematic overview of the patient-derived xenograft (PDX) workflow for aragusterol A studies.

PART 1: Establishing and Characterizing the PDX Model

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. | Notes |

| Immunodeficient Mice (e.g., NOD-scid IL2Rgammanull - NSG) | The Jackson Laboratory | 005557 | 6-8 weeks old, female |

| Matrigel® Basement Membrane Matrix | Corning | 354234 | Store at -20°C |

| DMEM/F-12 Medium | Thermo Fisher Scientific | 11330032 | Supplemented with 10% FBS, 1% Penicillin-Streptomycin |

| Ketamine/Xylazine Anesthetic Solution | Various | N/A | Prepare fresh as per institutional guidelines |

| Surgical Tools | Fine Science Tools | Various | Sterile scissors, forceps, scalpels |

| Cryo-preservation Medium | In-house preparation | N/A | 90% FBS, 10% DMSO |

Protocol: Patient Tumor Tissue Acquisition and Implantation

Ethical Considerations: All procedures involving patient tissue must be conducted under Institutional Review Board (IRB) approved protocols with informed patient consent.[9] Animal experiments must adhere to guidelines set by the Institutional Animal Care and Use Committee (IACUC).

-

Tissue Collection:

-

Coordinate with surgical and pathology teams to obtain fresh, sterile tumor tissue immediately after surgical resection.[10]

-

Place the tissue in a sterile container with DMEM/F-12 medium on ice for transport to the laboratory. The time from resection to implantation should be minimized, ideally under 3 hours.[11]

-

-

Tumor Processing:

-

In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue.

-

Mince the tumor into small fragments of approximately 2-3 mm³ using a sterile scalpel.[11]

-

-

Surgical Implantation (Subcutaneous):

-

Anesthetize the immunodeficient mouse using a ketamine/xylazine cocktail.[11]

-

Shave and sterilize the dorsal flank area.

-

Make a small incision (approximately 5 mm) in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Gently insert one to two tumor fragments into the pocket. For enhanced engraftment, fragments can be mixed with Matrigel®.

-

Close the incision with surgical clips or sutures.

-

Monitor the mouse during recovery until it is ambulatory.

-

Protocol: PDX Engraftment, Passaging, and Cryopreservation

-

Tumor Growth Monitoring:

-

Palpate the implantation site twice weekly to monitor for tumor formation.

-

Once a palpable tumor is present, measure its dimensions using digital calipers twice a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Serial Passaging:

-

When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. This initial mouse is designated as F0.

-

Aseptically resect the tumor and process it as described in section 1.2.2.

-

Implant tumor fragments into a new cohort of mice (F1 generation).[11]

-

Subsequent generations (F2, F3, etc.) are generated in the same manner. It is recommended to use early passage tumors (F3-F5) for efficacy studies to minimize the risk of genetic drift.[12]

-

-

Cryopreservation (Tumor Banking):

-

Place freshly minced tumor fragments into cryovials containing cryopreservation medium (90% FBS, 10% DMSO).

-

Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) to slowly cool the vials to -80°C.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

Protocol: Histological and Molecular Characterization

To ensure the established PDX model retains the characteristics of the original patient tumor, a thorough characterization is essential.[12][13]

-

Histological Analysis:

-

Fix a portion of the tumor from each passage in 10% neutral buffered formalin and embed in paraffin.

-

Perform Hematoxylin and Eosin (H&E) staining on tissue sections to compare the morphology of the PDX tumor with the original patient tumor.[12][14]

-

Conduct immunohistochemistry (IHC) for relevant biomarkers to further confirm the fidelity of the model.[14]

-

-

Molecular Characterization:

-

Snap-freeze a portion of the tumor in liquid nitrogen for DNA and RNA extraction.

-

Perform molecular profiling, such as next-generation sequencing (NGS), to compare the mutational landscape and gene expression profiles between the PDX model and the patient tumor.[12]

-

PART 2: In Vivo Efficacy Studies with Aragusterol A

Once a PDX model is established and well-characterized, it can be used to evaluate the anti-tumor activity of aragusterol A.

Study Design: A Framework for Robust Preclinical Evaluation

A well-designed in vivo efficacy study is critical for obtaining meaningful and reproducible data.

Figure 2: A representative workflow for an in vivo efficacy study of aragusterol A using a PDX model.

Protocol: Aragusterol A Efficacy Study

-

Animal Cohort and Tumor Implantation:

-

Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Groups:

-

Group 1: Vehicle Control: Administer the vehicle used to dissolve aragusterol A.

-

Group 2: Aragusterol A (Low Dose): Administer a low dose of aragusterol A.

-

Group 3: Aragusterol A (High Dose): Administer a high dose of aragusterol A.

-

Group 4: Positive Control: Administer a standard-of-care therapeutic relevant to the tumor type.

-

-

Drug Administration and Monitoring:

-

Endpoint and Tissue Collection:

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).

-

At the endpoint, euthanize the mice and collect tumors and other relevant tissues for downstream analysis.

-

Data Analysis and Interpretation

| Parameter | Description |

| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 |

| Statistical Analysis | Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in tumor growth between treatment groups. |

| Toxicity Assessment | Monitor changes in body weight and clinical signs of toxicity. |

| Pharmacodynamic (PD) Analysis | Analyze tumor tissue for biomarkers of aragusterol A activity (e.g., apoptosis markers like cleaved caspase-3, proliferation markers like Ki-67) via IHC or Western blot.[16] |

| Pharmacokinetic (PK) Analysis | In satellite groups, collect blood samples at various time points after aragusterol A administration to determine its pharmacokinetic profile.[17] |

Conclusion: Advancing Cancer Therapeutics with Predictive Preclinical Models

The establishment and utilization of patient-derived xenograft models represent a significant advancement in preclinical oncology research. By more accurately reflecting the complexity of human tumors, PDX models provide a more reliable platform for evaluating the efficacy of novel anti-cancer agents like aragusterol A.[2][5] The detailed protocols and experimental framework provided in this application note offer a robust starting point for researchers seeking to leverage the power of PDX models to accelerate the translation of promising therapeutics from the laboratory to the clinic.

References

-

Bio-protocol. (2016, November 20). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

-

Dey, S., et al. (2017). A protocol for the establishment of patient-derived xenografts in mice. Journal of Visualized Experiments, (120), e55193. [Link]

-

Creative Biolabs. (2023, July 7). Patient-Derived Xenografts (PDX) Models. Creative Biolabs. [Link]

-

Crown Bioscience. (2018, April 13). The Establishment and Characterization of PDX Models. Crown Bioscience. [Link]

-

Song, Y., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. Oncotarget, 7(42), 68783–68797. [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101758. [Link]

-

Yoshida, T., et al. (2017). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 108(9), 1865–1873. [Link]

-

ResearchGate. (n.d.). Histological Analysis of PDX tumors. ResearchGate. [Link]

-

Cassidy, J. W., et al. (2018). Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models. Frontiers in Oncology, 8, 34. [Link]

-

Carugo, A., et al. (2020). Establishment and Characterization of Patient-Derived Xenografts (PDXs) of Different Histology from Malignant Pleural Mesothelioma Patients. Cancers, 12(12), 3829. [Link]

-

DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55040. [Link]

-

Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. [Link]

-

Champions Oncology. (n.d.). In Vivo Preclinical Mouse PDX Models For Solid Tumor Oncology. Champions Oncology. [Link]

-

Jones, R., et al. (2024). Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? Translational Lung Cancer Research, 13(5), 844–848. [Link]

-

Eurofins Discovery. (n.d.). In Vivo Oncology. Eurofins Discovery. [Link]

-

Labtoo. (n.d.). PDX - Efficacy study - In vivo models. Labtoo. [Link]

-

The Jackson Laboratory. (n.d.). PDX Live™: Efficacy Studies on Demand. The Jackson Laboratory. [Link]

-

Invicro. (2025, July 2). Using Well-Characterized PDX Models to Guide Radiopharmaceutical Development. Invicro. [Link]

-

Genesis Drug Discovery & Development. (n.d.). Patient-Derived Xenograft (PDX) Models. Genesis Drug Discovery & Development. [Link]

-

Shoji, N., et al. (1994). Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity. Experientia, 50(2), 134–136. [Link]

-

BioDuro. (n.d.). PDX -BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

-

Crown Bioscience. (2023, July 21). Patient-Derived Xenograft (PDX) Models. Crown Bioscience. [Link]

-

Creative Biolabs. (2025, July 7). Patient-Derived Xenografts (PDX) Models. Creative Biolabs. [Link]

-

Honda, M., et al. (2003). Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051–2054. [Link]

-

Welm, A. L., & Welm, B. E. (2020). PDX: Moving Beyond Drug Screening to Versatile Models for Research Discovery. Journal of the Endocrine Society, 4(11), bvaa128. [Link]

-

National Center for Biotechnology Information. (n.d.). Aragusterol A. PubChem. [Link]

-

Sales-Campos, H., et al. (2013). Antitumor effect of oleic acid; mechanisms of action: a review. Nutricion Hospitalaria, 28(6), 1868–1874. [Link]

-

Li, Y., et al. (2022). Advances in Stigmasterol on its anti-tumor effect and mechanism of action. Frontiers in Oncology, 12, 1101289. [Link]

Sources

- 1. criver.com [criver.com]

- 2. championsoncology.com [championsoncology.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. PDX -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. crownbio.com [crownbio.com]

- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. labtoo.com [labtoo.com]

- 16. researchgate.net [researchgate.net]

- 17. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]

improving the solubility of aragusterol A for in vitro assays

Optimization of Solubility & Delivery for In Vitro Assays

The Aragusterol A Paradox: Potency vs. Solubility

Executive Summary: Aragusterol A is a potent anti-tumor marine steroid isolated from Xestospongia sp., known to target Hsp90 and induce G1 cell cycle arrest. However, its therapeutic potential is frequently masked in in vitro assays by its physicochemical properties.[1] With a calculated LogP of ~5.1 , Aragusterol A is highly lipophilic.

The Core Problem: When a concentrated stock (in DMSO) is spiked into aqueous cell culture media, the compound undergoes a "solvent shock." The hydrophobic steroid molecules rapidly aggregate and precipitate out of solution before they can interact with the cellular membrane. This leads to:

-

False Negatives: The effective concentration is a fraction of the calculated dose.

-

High Variability: Crystal formation is random, leading to poor replicate reproducibility.[1]

-

Plastic Adsorption: The compound binds to polystyrene plates rather than the cells.

This guide provides the standard operating procedures (SOPs) to overcome these limitations.

Troubleshooting Guide (FAQ)

Q1: "I see a fine precipitate immediately after adding the drug to the media. Why?"

Diagnosis: This is the "Crash-Out" effect.[1] Mechanism: You likely pipetted a high-concentration DMSO stock (e.g., 10 mM) directly into the well.[2][1] The local concentration at the pipette tip exceeds the aqueous solubility limit instantly. Solution:

-

Do not add 100% DMSO stock directly to the cell well.

-

Do: Perform an intermediate dilution step. Dilute the stock 1:10 in culture medium (containing serum) in a glass tube, vortex immediately, and then add this intermediate solution to the cells. Serum proteins (Albumin) help buffer the transition.

Q2: "My IC50 values are shifting between experiments. Is the compound degrading?"

Diagnosis: It is likely adsorption , not degradation.[1] Mechanism: Lipophilic steroids (LogP > 4) have a high affinity for polystyrene, the material used in standard TC plates. Up to 40% of your compound may be stuck to the plastic walls within 2 hours. Solution:

-

Use Low-Binding plates (often coated with a hydrophilic polymer).[2][1]

-

Alternatively, use Glass-coated microplates for the drug dilution steps.[2][1]

-

Protocol Adjustment: Pre-saturate pipette tips by pipetting the solution up and down 3 times before the final transfer.

Q3: "The cells are dying in the vehicle control. Is Aragusterol A toxic?"

Diagnosis: DMSO Cytotoxicity.[3] Mechanism: While Aragusterol A targets Hsp90, high DMSO concentrations (>0.5%) destabilize cell membranes and can induce apoptosis independently, confounding results.[2][1] Solution:

-

Strict Limit: Keep final DMSO concentration < 0.1% (v/v).

-

Alternative: Switch to the Cyclodextrin Protocol (See Section 4).

Decision Logic: Selecting the Right Solvent System

Before starting, determine your required final concentration and assay sensitivity.[1] Use this logic flow to select your solubilization method.

Figure 1: Solubilization Decision Tree. Use Method A for routine screening of robust cancer lines. Use Method B (Cyclodextrin) for high-concentration studies or DMSO-sensitive primary cells.[2][1]

Experimental Protocols

Protocol A: Standard DMSO Stock (Optimized)

Best for: Routine IC50 screening in robust cell lines (e.g., HeLa, KB).[2][1]

Reagents:

Steps:

-

Desiccation: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents water condensation, which promotes crystal nucleation.[2][1]

-

Solubilization: Add DMSO to achieve a 10 mM stock concentration.

-

Lattice Breaking: Vortex vigorously for 60 seconds.

-

Thermal Shock: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1] Note: Do not exceed 40°C to preserve steroid stability.

-

Storage: Aliquot into amber glass vials (not plastic eppendorfs) and store at -20°C.

Protocol B: HP-β-CD Inclusion Complex (The "Gold Standard")

Best for: High-dose assays, in vivo prep, or DMSO-sensitive cells.[2][1]

Scientific Rationale: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal shape with a hydrophobic interior and hydrophilic exterior.[2][1] The lipophilic Aragusterol A molecule enters the hydrophobic cavity ("Host-Guest" complex), rendering it water-soluble without chemical modification.[2][1]

Reagents:

Steps:

-

Prepare Carrier: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution.[2][1] Filter sterilize (0.22 µm).

-

Dissolve Drug: Dissolve Aragusterol A in a minimal volume of Absolute Ethanol (e.g., 1 mg in 100 µL).

-

Complexation (The Kneading Method):

-

Add the ethanolic drug solution dropwise to the aqueous HP-β-CD solution while stirring rapidly (1000 RPM) at room temperature.

-

Ratio: Aim for a molar ratio of 1:10 (Drug:Cyclodextrin) to ensure complete encapsulation.

-

-

Evaporation: Continue stirring in a fume hood for 4-6 hours (or under a nitrogen stream) to evaporate the ethanol completely.

-

Validation: The result should be a clear, colorless solution. If cloudy, centrifuge at 10,000 x g for 5 mins to remove uncomplexed drug.[2][1] Use the supernatant.

Comparative Data: Solvent Systems

| Feature | DMSO (Standard) | Ethanol | HP-β-CD (Cyclodextrin) |

| Solubility Limit (Aq) | Low (Precipitates >10 µM) | Low | High (>100 µM) |

| Cellular Toxicity | Toxic > 0.5% | Toxic > 0.1% | Non-toxic up to 2.0% |

| Stability | High (in stock) | Moderate (Evaporates) | Very High (Lyophilizable) |

| Plastic Adsorption | High | High | Low (Shielded) |

| Use Case | Initial Screening | Avoid if possible | Accurate IC50 / In Vivo |

Mechanism of Action Visualization

Understanding why the cyclodextrin method works is crucial for experimental design.

Figure 2: Host-Guest Mechanism. The cyclodextrin (Blue) shields the hydrophobic Aragusterol A (Red) from the aqueous media, preventing precipitation.[2][1] Upon contact with the lipophilic cell membrane, the equilibrium shifts, releasing the drug into the cell.

References

-

Kobayashi, M., et al. (1994).[2][1] "Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity."[2][1][6] Experientia.

-

Loftsson, T., & Brewster, M. E. (2010).[2][1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Establishes HP-β-CD protocols for lipophilic drugs).

-

Lipinski, C. A. (2001).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).

-

Galvao, J., et al. (2014).[2][1] "Unexpected low-dose toxicity of the universal solvent DMSO." Archives of Toxicology. (Establishes the <0.1% safety threshold).

-

PubChem Compound Summary. "Aragusterol A (CID 10950581)." National Center for Biotechnology Information.

Sources

- 1. Aragusteroketal | C31H54O4 | CID 52931490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aragusterol A | C29H46O4 | CID 10950581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Large-Scale Synthesis of Aragusterol A

Welcome to the technical support center for the large-scale synthesis of aragusterol A. This guide is designed for researchers, scientists, and drug development professionals engaged in the complex, multi-step synthesis of this potent anti-tumor marine natural product. As your senior application scientist, I have compiled this resource to address the most common and critical challenges encountered during the scale-up of aragusterol A synthesis, moving from milligram-scale laboratory successes to gram- or kilogram-scale production.

Our approach here is not a rigid, step-by-step protocol but rather a dynamic troubleshooting guide. We will delve into the "why" behind common failures and provide field-proven solutions to overcome them, ensuring the integrity and efficiency of your synthesis.

Part 1: Foundational Challenges in the Aragusterol A Campaign

The total synthesis of aragusterol A is a formidable undertaking, characterized by a complex steroidal core and a unique, stereochemically rich side chain. While several synthetic routes to aragusterol A analogs have been reported, often commencing from readily available steroid starting materials like cholic acid, the challenges intensify significantly upon scale-up.[1] This guide will focus on two primary areas of difficulty: the stereocontrolled construction of the side chain and the robust, scalable purification of intermediates and the final active pharmaceutical ingredient (API).

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Section 2.1: Stereocontrol in the Side-Chain Synthesis

The intricate side chain of aragusterol A, featuring a vicinal diol, an epoxide, and a cyclopropyl group, is a hotbed of stereochemical complexity. Maintaining stereocontrol during its construction is paramount to the biological activity of the final compound.

Q1: We are observing poor diastereoselectivity in the epoxidation of our advanced side-chain precursor. How can we improve this on a larger scale?

A1: This is a common challenge as subtle changes in reaction conditions can have a magnified impact on selectivity at scale. Here’s a systematic approach to troubleshoot and optimize this critical step:

-

Directed Epoxidation: The hydroxyl groups present in the side-chain precursor are powerful directing groups for epoxidation. Vanadium-catalyzed epoxidations, for instance, are known to be highly effective for allylic alcohols.

-

Protocol: A typical starting point is the use of vanadyl acetylacetonate (VO(acac)₂) with tert-butyl hydroperoxide (TBHP). The choice of solvent is critical; non-coordinating solvents like dichloromethane (DCM) or toluene are preferred.

-

Causality: The vanadium catalyst coordinates to the allylic alcohol, and this complex then directs the delivery of the oxidant to the same face of the double bond, resulting in high diastereoselectivity.

-

-

Sharpless Asymmetric Epoxidation: For non-allylic olefins or when directed epoxidation fails, the Sharpless asymmetric epoxidation is a robust alternative, particularly if a chiral center is being introduced.

-

Protocol: This reaction utilizes titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ligand, and an oxidant like TBHP.

-

Causality: The chiral titanium-tartrate complex creates a chiral environment around the olefin, leading to a highly enantioselective and diastereoselective epoxidation.

-

-

Temperature Control: At larger scales, exothermic events can lead to a loss of selectivity. Ensure your reactor has adequate cooling capacity to maintain a consistent, low temperature throughout the reaction.

Q2: We are struggling with the regioselective opening of the epoxide in the side chain with a carbon nucleophile. What are the key parameters to control?

A2: The regioselective opening of epoxides is notoriously substrate-dependent. For the synthesis of the aragusterol A side chain, a Lewis acid-mediated opening is often employed.

-

Choice of Lewis Acid: The nature of the Lewis acid can dramatically influence the regioselectivity.

-

Hard vs. Soft Lewis Acids: "Hard" Lewis acids like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) tend to favor attack at the more substituted carbon (SN1-like), while "softer" Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote attack at the less hindered position (SN2-like).

-

Optimization Table:

-

| Lewis Acid | Typical Conditions | Expected Outcome |

| TiCl₄ | DCM, -78 °C | Attack at the more substituted carbon |

| TMSOTf | DCM, -78 °C to 0 °C | Attack at the less substituted carbon |

| Yb(OTf)₃ | Acetonitrile, RT | Can offer unique selectivity profiles |

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the Lewis acid and the nucleophile. A thorough solvent screen is recommended during optimization.

Part 3: Scalable Purification Strategies

The purification of complex, high-molecular-weight, and often sparingly soluble steroids like aragusterol A presents a significant bottleneck in large-scale synthesis. Traditional silica gel chromatography often proves inadequate and difficult to scale.

Q3: Our current multi-step purification process for the final compound is low-yielding and time-consuming. What are more efficient, scalable alternatives?

A3: For large-scale purification of complex steroids, moving beyond standard column chromatography is essential. Here are two powerful techniques:

-

Preparative High-Performance Liquid Chromatography (Prep HPLC):

-

Advantages: Prep HPLC offers high resolution, is readily scalable, and can handle complex mixtures.

-

Workflow:

-

Method Development: Start with analytical scale HPLC to develop a robust separation method. Reversed-phase C18 columns are often a good starting point for steroids.

-

Scale-Up: Linearly scale the method to a larger preparative column. Modern HPLC systems have software that can assist with this calculation.

-

Fraction Collection and Analysis: Collect fractions and analyze for purity.

-

-

Troubleshooting:

-

Poor Solubility: Use a co-solvent in your sample injection to improve solubility.

-

Peak Tailing: This can be due to interactions with the stationary phase. Consider using a different column chemistry or adding a mobile phase modifier.

-

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Advantages: HSCCC is a liquid-liquid chromatography technique that avoids a solid stationary phase, which can lead to irreversible adsorption and degradation of the sample. It is particularly well-suited for polar and labile compounds.

-

Workflow:

-

Solvent System Selection: The choice of the two-phase solvent system is critical. A systematic screening of different solvent systems is necessary.

-

Sample Loading and Separation: The crude sample is dissolved in the stationary phase and injected into the HSCCC instrument.

-

Fraction Collection: Fractions are collected and analyzed.

-

-

Troubleshooting:

-

Emulsion Formation: This can be a problem with certain solvent systems. Adjusting the composition of the solvent system or the flow rate can help.

-

Poor Resolution: This indicates that the chosen solvent system is not optimal. Further screening is required.

-

-

Part 4: Visualizing the Workflow

To aid in understanding the logical flow of troubleshooting and decision-making during the synthesis, the following diagrams are provided.

Caption: Troubleshooting workflow for poor diastereoselectivity in epoxidation.

Caption: Decision tree for selecting a scalable purification strategy.

References

-

Mitome, H., Shinohara, M., Miyaoka, H., & Yamada, Y. (2003). Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A. Chemical & Pharmaceutical Bulletin, 51(6), 640-645. [Link]

Sources

Navigating the Challenges of Aragusterol A: A Technical Guide to Solution Stability

For Immediate Release

Technical Support Center

Topic: Dealing with Aragusterol A Instability in Solution

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with aragusterol A. This guide provides in-depth troubleshooting protocols and frequently asked questions to address the inherent instability of aragusterol A in solution. As a complex marine-derived steroid, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document is designed to equip you with the knowledge to mitigate degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is aragusterol A and why is its stability a concern?

Aragusterol A is a potent cytotoxic steroid isolated from marine sponges of the genus Xestospongia.[1][2] Its intricate structure, which includes a highly strained oxirane (epoxide) ring and a cyclopropyl moiety, contributes to its significant biological activity and also to its chemical instability in solution.[3][4] The strained three-membered oxirane ring is particularly susceptible to nucleophilic attack, leading to degradation.[3][5]

Q2: What are the primary factors that can cause aragusterol A to degrade in solution?

Based on the chemistry of its functional groups and general knowledge of steroid stability, the primary factors influencing aragusterol A degradation are:

-

pH: Both acidic and basic conditions can catalyze the opening of the oxirane ring, a likely primary degradation pathway.[6][7][8][9]

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[10]

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation in complex molecules like steroids.

-

Choice of Solvent: The polarity and protic nature of the solvent can influence the rate and pathway of degradation.

-

Presence of Oxidizing Agents: Although the core steroid structure is relatively robust, certain functionalities may be susceptible to oxidation.

Q3: What are the visible signs of aragusterol A degradation in my experiments?

Degradation of aragusterol A may manifest in several ways:

-

Loss of Biological Activity: A noticeable decrease in the expected cytotoxic or other biological effects.

-

Appearance of New Peaks in Analytical Runs: When analyzing your sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the emergence of new, unexpected peaks is a strong indicator of degradation.[11][12]

-

Changes in Physical Properties: In some cases, you might observe a color change or precipitation in your stock solutions.

Q4: How should I prepare and store my aragusterol A stock solutions to maximize stability?

To ensure the longevity of your aragusterol A solutions, adhere to the following best practices:

-

Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO or ethanol for preparing stock solutions. Minimize the use of aqueous buffers for long-term storage.

-

Concentration: Prepare concentrated stock solutions to minimize the solvent-exposed surface area of the molecule.

-

Storage Temperature: Store stock solutions at -20°C or, preferably, at -80°C.

-

Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

-

Inert Atmosphere: For maximal stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide: Addressing Aragusterol A Instability in Your Experiments

This section provides a systematic approach to identifying and resolving common issues related to aragusterol A instability.

Problem 1: Inconsistent or lower-than-expected biological activity.

Potential Cause: Degradation of aragusterol A in your working solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Problem 2: Appearance of unknown peaks in HPLC or LC-MS analysis.

Potential Cause: Degradation of aragusterol A during sample preparation, storage, or the analytical run itself.

Hypothesized Degradation Pathway of Aragusterol A:

Based on the known reactivity of steroidal epoxides, a primary degradation pathway likely involves the acid or base-catalyzed opening of the oxirane ring.[6][7][8][9]

Caption: Potential degradation of aragusterol A via oxirane ring opening.

Troubleshooting Steps:

-

Analyze a freshly prepared standard: Immediately after dissolving solid aragusterol A, run an HPLC/LC-MS analysis to establish a baseline chromatogram.

-

Evaluate your solvent: Ensure your solvents are of high purity and free from acidic or basic contaminants.

-

Check your mobile phase: If using a buffered mobile phase for chromatography, ensure the pH is as close to neutral as possible and that the run time is minimized.

-

Temperature control: Use a cooled autosampler to prevent degradation of samples waiting for injection.

Experimental Protocols

Protocol 1: Recommended Solvent and Storage Conditions

| Parameter | Recommendation | Rationale |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Aprotic and polar, good for solubilizing many organic molecules for long-term storage. |

| Secondary Solvent | Anhydrous Ethanol | Can be used for applications where DMSO is not suitable. Less stable for long-term storage than DMSO. |

| Storage Temperature | -80°C | Minimizes molecular motion and slows the rate of chemical degradation. |

| Light Conditions | Store in the dark (amber vials) | Prevents photodegradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and prevents potential oxidative degradation. |

Protocol 2: Stability Assessment of Aragusterol A in a Working Solution

This protocol outlines a basic experiment to assess the stability of aragusterol A in your experimental buffer over a typical experiment duration.

Materials:

-

Aragusterol A stock solution (in DMSO)

-

Your experimental buffer (e.g., PBS, cell culture media)

-

HPLC or LC-MS system

Procedure:

-

Prepare a working solution of aragusterol A in your experimental buffer at the final concentration used in your assays.

-

Immediately inject an aliquot of the working solution into the HPLC/LC-MS to obtain a t=0 chromatogram.

-

Incubate the remaining working solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

-

At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated working solution into the HPLC/LC-MS.

-

Compare the chromatograms over time. A decrease in the area of the main aragusterol A peak and the appearance of new peaks indicate degradation.

Concluding Remarks

While aragusterol A presents significant potential in drug development, its inherent instability requires careful handling and experimental design. By understanding the potential degradation pathways and implementing the mitigation strategies outlined in this guide, researchers can ensure the integrity of their samples and the reliability of their data. For further assistance, please do not hesitate to contact our technical support team.

References

-

Analytical Methods for the Degradation of Phytoconstituents. (2021). ResearchGate. [Link]

-

Special Issue : Marine Natural Products - Advances in Separation, Characterisation and Chemical Profiling Methodologies. (n.d.). MDPI. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Thermochemical Studies of Epoxides and Related Compounds. (2011). PMC. [Link]

-

Editorial: Analytical chemistry applied to natural products: trends and challenges. (2023). PMC. [Link]

-

Advances in Marine Natural Product Characterisation and Separation Methodologies. (2020). MDPI. [Link]

-

Bioactive Steroids with Structural Diversity from the South China Sea Soft Coral Lobophytum sp. and Sponge Xestospongia sp. (2024). MDPI. [Link]

-

Bioactive Steroids Bearing Oxirane Ring. (2023). MDPI. [Link]

-

Biological activities of Steroids and Extracts from Xestospongia sp. growing in Southeast Sulawesi (Indonesia). (2022). ResearchGate. [Link]

-

Analytical methodologies for discovering and profiling degradation-related impurities. (2006). ResearchGate. [Link]

-

Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. (2018). ACS Publications. [Link]

-

18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

-

Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application. (2024). PMC. [Link]

-

Curing kinetics and thermal stability of epoxy blends containing phosphorous-oxirane with aromatic amide-amine as curing agents. (2013). ResearchGate. [Link]

-

Oxetanes: formation, reactivity and total syntheses of natural products. (2024). PMC. [Link]

-

Catalytic asymmetric epoxidation of 13 and conversion to cyclopropane intermediate 11. (n.d.). ResearchGate. [Link]

-

Steroids bearing 4,5-epoxy group. (n.d.). ResearchGate. [Link]

-

9.14 Reactions of Epoxides: Ring-Opening. (n.d.). Penn State Pressbooks. [Link]

-

Opening of Epoxides With Acid. (2015). Master Organic Chemistry. [Link]

-

Steroids bearing the 5,6-epoxy group have been found in some marine... (n.d.). ResearchGate. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. (1970). CHIMIA. [Link]

-

Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. (2023). PMC. [Link]

-

Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. (2017). PMC. [Link]

-

POSS Oxirane and Oxetane Additives for Energy Cure Coatings and Adhesives. (2020). RadTech. [Link]

-

Chemical Diversity of Soft Coral Steroids and Their Pharmacological Activities. (2022). PMC. [Link]

-

Variation of Carbon–Nitrogen Contents and Allelopathic Disruption of Renieramycin M–Producing Sponge Xestospongia sp. in the Gulf of Thailand. (2022). ResearchGate. [Link]

-

Antitumor Profile of Carbon-Bridged Steroids (CBS) and Triterpenoids. (2021). MDPI. [Link]

-

Biological activities of Steroids and Extracts from Xestospongia sp. growing in Southeast Sulawesi (Indonesia). (2022). Research Journal of Pharmacy and Technology. [Link]

-

Recent Advances in Steroid Discovery: Structural Diversity and Bioactivity of Marine and Terrestrial Steroids. (2024). PMC. [Link]

-

Chemical Review of Gorgostane-Type Steroids Isolated from Marine Organisms and Their 13C-NMR Spectroscopic Data Characteristics. (2022). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor Profile of Carbon-Bridged Steroids (CBS) and Triterpenoids [mdpi.com]

- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. ijmr.net.in [ijmr.net.in]

- 12. Editorial: Analytical chemistry applied to natural products: trends and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Aragusterol A Bioavailability Enhancement

Ticket ID: #AA-BIO-902 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Protocol for enhancing the bioavailability of Aragusterol A via PEGylated Liposomal Encapsulation[1]

System Overview & Physicochemical Constraints

User Query: "We are observing rapid precipitation of Aragusterol A in aqueous media and low in vivo efficacy despite high potency in DMSO-based in vitro assays. How can we improve bioavailability?"

Root Cause Analysis: Aragusterol A is a polyhydroxylated marine steroid derived from Xestospongia sponges. Its core scaffold contains a unique side chain with a cyclopropane ring and an epoxide.

-

Primary Constraint: High Lipophilicity (LogP ≈ 5.1 ).[1] The compound is practically insoluble in water.[2]

-

Secondary Constraint: Rapid clearance. Without protection, hydrophobic steroids are rapidly opsonized and cleared by the Reticuloendothelial System (RES).

-

Resolution Strategy: Encapsulation into PEGylated Nanoliposomes . Unlike hydrophilic drugs (loaded in the core), Aragusterol A must be intercalated into the lipid bilayer.

Physicochemical Profile (Data for Formulation)

| Property | Value | Implication for Protocol |

| Molecular Weight | 458.7 g/mol | Suitable for bilayer intercalation.[1] |

| LogP | ~5.1 | Critical: Do not attempt aqueous remote loading. Drug must be dissolved in the organic phase with lipids. |

| Key Functional Groups | Epoxide, Cyclopropane | Sensitive to harsh acidic pH; maintain pH > 6.0 during hydration.[1] |

| Melting Point | ~168°C | High thermal stability, allows extrusion at 60°C. |

Core Protocol: Stealth Liposome Formulation (Thin-Film Hydration)[1]

Objective: Create unilamellar vesicles (~100 nm) with Aragusterol A embedded in the bilayer, stabilized by PEG to evade immune clearance (Stealth™ effect).

Reagents Required[1][3][4][5][6]

-

Drug: Aragusterol A (purity >98%)[1]

-

Lipid 1 (Matrix): HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (High

for stability)[1] -

Lipid 2 (Stabilizer): Cholesterol (stabilizes bilayer, prevents drug leakage)[1]

-

Lipid 3 (Stealth): DSPE-PEG2000 (provides steric barrier)[1]

Step-by-Step Workflow

Step 1: Molar Ratio Calculation Use a molar ratio of HSPC : Cholesterol : DSPE-PEG2000 = 55 : 40 : 5 .[1]

-

Why? Cholesterol at 40 mol% is critical for "condensing" the bilayer, preventing the leakage of the small steroid molecule.

-

Drug-to-Lipid Ratio: Start at 1:20 (w/w) .[1] Higher loading may destabilize the membrane.

Step 2: Thin Film Formation

-

Dissolve lipids and Aragusterol A in a round-bottom flask using Chloroform:Methanol (2:1 v/v) .

-

Critical: Ensure complete dissolution. If the solution is cloudy, sonicate briefly.

-

Evaporate solvents using a rotary evaporator:

Step 3: Hydration

-

Add PBS (pH 7.4) pre-warmed to 65°C (must be >

of DSPC). -

Rotate flask at 65°C for 30-60 minutes.

-

Visual Check: The film should peel off, forming a milky suspension (Multilamellar Vesicles - MLVs).[1]

Step 4: Sizing (Extrusion) [1]

-

Pass the suspension through a polycarbonate membrane (100 nm pore size) using a high-pressure extruder.[1]

-

Cycles: 11-21 passes.

-

Temperature: Maintain 65°C throughout extrusion.

-

Caution: Extruding below the phase transition temperature (

) will rupture the membrane and precipitate the drug.

-

Step 5: Purification

-

Remove non-encapsulated Aragusterol A using Size Exclusion Chromatography (Sephadex G-50) or Dialysis (MWCO 12-14 kDa).[1]

-

Free drug (hydrophobic) will aggregate or stick to the column; liposomes will elute in the void volume.

Visualization: Formulation Workflow

Figure 1: Workflow for Thin-Film Hydration preparation of Aragusterol A liposomes.

Troubleshooting Guide (FAQ)

Q1: I see crystals forming immediately after hydration. What went wrong?

-

Diagnosis: The drug loading capacity of the bilayer was exceeded.

-

Fix:

Q2: My encapsulation efficiency (EE%) is low (< 30%).

-

Diagnosis: Steroids are "leaky" in fluid bilayers.[1]

-

Fix: Increase the Cholesterol content to 45 mol% . Cholesterol rigidifies the membrane, locking the Aragusterol A in the hydrophobic tail region. Do not use unsaturated lipids (like Egg PC) which are too fluid.[1]

Q3: The extruder is clogging.

-

Diagnosis: Lipid film was not fully hydrated, or drug precipitated.[1]

-

Fix: Perform 3 freeze-thaw cycles (Liquid Nitrogen

65°C water bath) before extrusion. This breaks down large MLVs and ensures better hydration.

Decision Tree: Troubleshooting Formulation Issues

Figure 2: Diagnostic logic for common liposomal formulation errors.

Validation Methods

To confirm the protocol was successful, perform the following validation assays:

| Assay | Metric | Target Specification |

| DLS (Dynamic Light Scattering) | Particle Size (Z-Average) | 90 – 120 nm |

| DLS | PDI (Polydispersity Index) | < 0.20 (Monodisperse) |

| Zeta Potential | Surface Charge | -5 to -20 mV (Slightly negative due to DSPE-PEG) |

| HPLC-UV | Encapsulation Efficiency | > 85% (Post-dialysis vs. Pre-dialysis) |

| In Vitro Cytotoxicity | IC50 (KB or L1210 cells) | Liposome IC50 should be comparable to Free Drug (DMSO control) |

References

-

Iguchi, K. et al. (1994).[1] "Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity."[1][4] Experientia.

-

Mitome, H. et al. (2003).[1] "Synthesis and anti-tumor activity of new steroidal nuclear analogues of aragusterol A." Chemical and Pharmaceutical Bulletin.

-

Bangham, A. D. et al. (1965).[1] "Diffusion of univalent ions across the lamellae of swollen phospholipids." Journal of Molecular Biology. (Foundational protocol for thin-film hydration).

-

Allen, T. M., & Cullis, P. R. (2013).[1] "Liposomal drug delivery systems: From concept to clinical applications." Advanced Drug Delivery Reviews. (Reference for PEG-Stealth formulation standards).

Sources

- 1. Aragusterol A | C29H46O4 | CID 10950581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmascigroup.us [pharmascigroup.us]

- 4. Aragusterol C: a novel halogenated marine steroid from an Okinawan sponge, Xestospongia sp., possessing potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Guide: Cytotoxicity of Aragusterol A and Its Analogs

Executive Summary

Aragusterol A, a marine steroid isolated from the sponge Xestospongia sp., represents a unique class of antitumor agents characterized by a potent inhibitory effect on cell proliferation. Unlike typical alkylating agents, Aragusterol A and its analogs (B, C, D, and synthetic derivatives) function primarily through G1 cell cycle arrest , making them critical candidates for studying non-DNA-damaging antiproliferative pathways.

This guide provides a technical comparison of Aragusterol A against its structural analogs, evaluating cytotoxicity profiles (IC50), Structure-Activity Relationships (SAR), and the precise experimental protocols required to validate these findings.

Chemical Basis & Structure-Activity Relationship (SAR)

The potency of Aragusterol A stems from its specific side-chain configuration. Modifications to the steroid nucleus or the side chain drastically alter its cytotoxic efficacy.

Structural Comparison

-

Aragusterol A: Contains a unique cyclopropane ring and a 26,27-dimethyl group on the side chain. This specific lipophilic side chain is the pharmacophore responsible for its high affinity binding.

-

Aragusterol B: Lacks the specific side-chain oxidation pattern or stereochemistry found in A, often resulting in reduced potency.

-

Aragusterol C: A chlorinated analog.[1] While still potent, the introduction of chlorine alters the steric bulk and lipophilicity, affecting membrane permeability and target binding.

-

Synthetic Analogs (e.g., 21-derivatives): Synthetic efforts often focus on the C-21 position or the 26,27-dimethyl moiety to improve solubility without sacrificing the G1-arrest capability.

SAR Logic Visualization

The following diagram illustrates the critical moieties required for cytotoxicity.

Caption: SAR analysis highlighting the critical role of the 26,27-dimethyl side chain in maintaining high cytotoxic activity.

Comparative Cytotoxicity Data

The following data summarizes the inhibitory concentration (IC50) of Aragusterol A versus its key analogs. Data is synthesized from primary literature (e.g., Iguchi et al., J. Nat. Prod., Chem. Pharm. Bull.).

Table 1: Representative IC50 Values (µg/mL)